Locostatin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

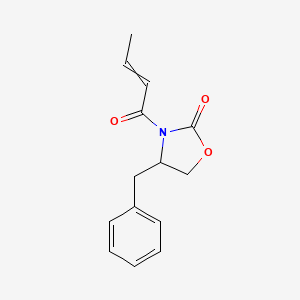

La locostatine est un inhibiteur de petite molécule connu pour sa capacité à inhiber la migration cellulaire. C'est un dérivé d'oxazolidinone qui cible spécifiquement la protéine inhibitrice de la kinase Raf (RKIP), perturbant son interaction avec la kinase Raf-1. Ce composé a été largement étudié pour son rôle dans la modulation des voies de signalisation cellulaire et ses applications thérapeutiques potentielles dans diverses maladies, notamment le cancer et la fibrose hépatique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La locostatine peut être synthétisée par un processus en plusieurs étapes impliquant la formation d'un cycle oxazolidinone. Les étapes clés incluent :

Formation du cycle oxazolidinone : Cela implique la réaction d'un aminoalcool avec un composé carbonylé pour former le noyau oxazolidinone.

Introduction du groupe buténoyle : Le noyau oxazolidinone est ensuite mis en réaction avec un chlorure de buténoyle pour introduire le groupe buténoyle en position azotée.

Méthodes de production industrielle : La production industrielle de locostatine suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela comprend l'utilisation de réactifs à haut rendement, des conditions de réaction optimisées et des techniques de purification pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions : La locostatine subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : La locostatine peut subir des réactions de substitution nucléophile sur le cycle oxazolidinone.

Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former divers dérivés.

Hydrolyse : La locostatine peut être hydrolysée pour briser le cycle oxazolidinone, conduisant à la formation de différents produits

Réactifs et conditions courantes :

Réactions de substitution : Les réactifs courants comprennent des nucléophiles tels que les amines et les thiols.

Oxydation : Des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs couramment utilisés.

Hydrolyse : Des conditions acides ou basiques peuvent être utilisées pour les réactions d'hydrolyse

Principaux produits :

Produits de substitution : Divers dérivés oxazolidinone substitués.

Produits d'oxydation : Dérivés oxydés de la locostatine.

Produits de réduction : Formes réduites de la locostatine.

Produits d'hydrolyse : Fragments hydrolysés du cycle oxazolidinone

Applications De Recherche Scientifique

La locostatine a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisée comme sonde chimique pour étudier l'interaction entre RKIP et la kinase Raf-1.

Biologie : Investigée pour son rôle dans la migration cellulaire et les voies de signalisation.

Médecine : Explorée pour ses applications thérapeutiques potentielles dans le traitement du cancer, la fibrose hépatique et d'autres maladies impliquant une migration cellulaire anormale.

Industrie : Utilisée dans le développement de nouveaux agents thérapeutiques et sondes chimiques

5. Mécanisme d'action

La locostatine exerce ses effets en se liant à la protéine inhibitrice de la kinase Raf (RKIP), perturbant ainsi son interaction avec la kinase Raf-1. Cette inhibition empêche la phosphorylation et l'activation de Raf-1, conduisant à la suppression des voies de signalisation en aval impliquées dans la migration et la prolifération cellulaires. Les cibles moléculaires et les voies impliquées comprennent la cascade de signalisation Raf/MEK/ERK .

Mécanisme D'action

Locostatin exerts its effects by binding to the Raf kinase inhibitor protein (RKIP), thereby disrupting its interaction with Raf-1 kinase. This inhibition prevents the phosphorylation and activation of Raf-1, leading to the suppression of downstream signaling pathways involved in cell migration and proliferation. The molecular targets and pathways involved include the Raf/MEK/ERK signaling cascade .

Comparaison Avec Des Composés Similaires

La locostatine est unique dans sa capacité à cibler spécifiquement RKIP et à perturber son interaction avec la kinase Raf-1. Les composés similaires comprennent :

UIC-1005 : Un autre dérivé d'oxazolidinone avec des effets inhibiteurs similaires sur RKIP.

Sondes PEBP : Sondes chimiques conçues pour cibler la protéine de liaison au phosphatidyletanolamine (PEBP), qui comprend RKIP

La locostatine se distingue par ses puissants effets inhibiteurs et sa capacité à moduler la migration cellulaire, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques.

Propriétés

IUPAC Name |

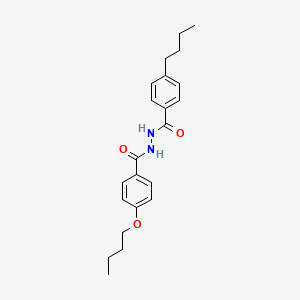

4-benzyl-3-but-2-enoyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-8,12H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZAFVPPWUIPBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N1C(COC1=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12463081.png)

![3,3'-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one]](/img/structure/B12463084.png)

![3,3-dimethyl-11-(3-phenoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12463091.png)

![2-Hydroxy-4-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B12463120.png)

![2-{4-[(3-methylbutoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12463125.png)

![N-(4-methoxy-2-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12463142.png)

![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-chlorophenol](/img/structure/B12463152.png)

![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B12463154.png)